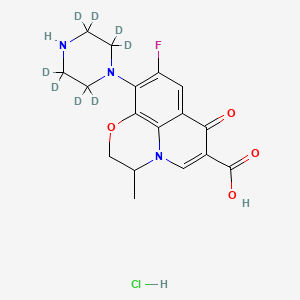

3,3',5-Triiodo-L-thyronine-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

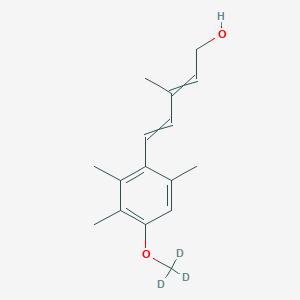

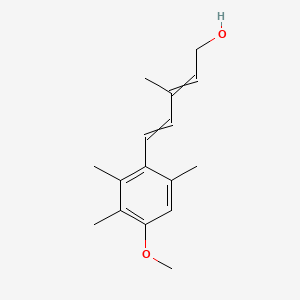

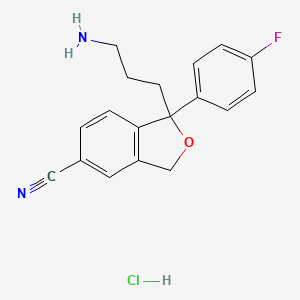

3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is a thyroid hormone that plays a crucial role in various physiological processes in the human body . It stimulates respiratory activity at the mitochondrial level, increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development .

Synthesis Analysis

The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves established methods and a new route involving manipulation of a 3’-formyl intermediate . It is also generated by deiodination of the prohormone thyroxine .Molecular Structure Analysis

The empirical formula of 3,3’,5-Triiodo-L-thyronine-13C6 is 13C6C9H12I3NO4, and its molecular weight is 656.93 . The structure of the hormone binding domains is proposed as an eight-stranded alpha/beta barrel .Chemical Reactions Analysis

In vitro hormone receptor binding (to intact nuclei) and in vivo thyromimetic activity (induction of mitochondrial 3-phosphoglycerate oxidoreductase, GPDH) were measured in rat liver and heart for these new analogues .Physical And Chemical Properties Analysis

3,3’,5-Triiodo-L-thyronine-13C6 is a thyroid hormone involved with many physiological processes in the human body including growth and development, metabolism, body temperature, and heart rate . It is about 1,000-fold less active at the thyroid hormone receptors TRα and TRβ than 3,3’,5-triiodo-L-thyronine .Applications De Recherche Scientifique

Thyroid Hormone Manipulations in Mice

This compound is used to induce thyroid hormone changes in mice to study the effects on development, metabolism, and other physiological processes .

Cell Culture Applications

It is utilized in cell culturing of various types such as hippocampal, retinal, proximal tubule, and glomerular explant to understand the role of thyroid hormones in cell differentiation and protein expression .

In Vitro Transfection

3,3’,5-Triiodo-L-thyronine-13C6 is used for the transfection of 293T cells in vitro, which is a technique often employed in gene expression and molecular biology studies .

Metabolic Studies

Researchers use this compound to examine its effects on basal metabolic rate, thermogenesis, and lipid and carbohydrate metabolism, providing insights into energy balance and metabolic disorders .

Central Nervous System Development

The compound’s influence on development and differentiation is studied, particularly focusing on the central nervous system and skeletal maturation to understand developmental biology .

Molecular Functions of Thyroid Hormones

It interacts with nuclear thyroid hormone receptors to modulate transcriptional activities via thyroid hormone response elements in the regulatory regions of target genes .

Lipid Metabolism Regulation

Studies have focused on how 3,3’,5-Triiodo-L-thyronine regulates lipid metabolism through thyroid hormone receptors, especially using genetically engineered mice for in vivo discoveries .

Mécanisme D'action

Target of Action

The primary target of 3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is the thyroid hormone receptor (TR), which exists in two forms: TRα and TRβ . These receptors play a crucial role in regulating various physiological processes, including growth, development, metabolism, body temperature, and heart rate .

Mode of Action

T3 interacts with its targets, the TRα and TRβ receptors, by binding to them . This binding initiates the thyroid hormone activity, which involves the translocation of the hormone-receptor complex into the nucleus where it binds to its DNA recognition sequence . This interaction results in changes in gene expression, leading to the regulation of various physiological processes .

Biochemical Pathways

T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . It also enhances the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase, and mitochondrial enzymes for oxidative phosphorylation . Furthermore, T3 positively regulates the hepatic FGF21 expression .

Result of Action

The action of T3 at the molecular and cellular level results in a variety of effects. It stimulates respiratory activity at the mitochondrial level , regulates cell differentiation and protein expression , and affects embryonic development . In hypothyroidism patients, T3 enhances mood and neuropsychological function .

Action Environment

The action, efficacy, and stability of 3,3’,5-Triiodo-L-thyronine-13C6 can be influenced by various environmental factors. For instance, stress conditions can lead to the production of more reverse T3 (rT3), a biologically inactive form of T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Other factors such as diet, age, and health status can also impact the action of T3, but specific details related to 3,3’,5-Triiodo-L-thyronine-13C6 would require further investigation.

Orientations Futures

The future directions of 3,3’,5-Triiodo-L-thyronine-13C6 research could involve further exploration of its physiological effects and potential applications in clinical testing . It could also involve the development of new synthesis methods and the study of its interaction with nonhistone proteins in the chromatin .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3',5-Triiodo-L-thyronine-13C6 involves the introduction of six carbon-13 isotopes into the molecule. This can be achieved by using starting materials that contain carbon-13 atoms and incorporating them into the final product through a series of reactions.", "Starting Materials": [ "Sodium cyanide-13C", "Sodium iodide", "L-Thyroxine sodium salt pentahydrate", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Sodium sulfite", "Ethanol" ], "Reaction": [ "Step 1: Sodium cyanide-13C is reacted with sulfuric acid to produce hydrogen cyanide-13C gas.", "Step 2: L-Thyroxine sodium salt pentahydrate is reacted with hydrogen peroxide and sulfuric acid to produce 3,3',5-Triiodo-L-thyronine.", "Step 3: Sodium iodide is added to the reaction mixture from step 2 to produce 3,3',5-Triiodo-L-thyronine-13C3.", "Step 4: Sodium sulfite is added to the reaction mixture from step 3 to reduce the excess iodine.", "Step 5: Sodium hydroxide is added to the reaction mixture from step 4 to adjust the pH.", "Step 6: Ethanol is added to the reaction mixture from step 5 to precipitate the product.", "Step 7: The product is filtered, washed, and dried to obtain 3,3',5-Triiodo-L-thyronine-13C6." ] } | |

Numéro CAS |

1217843-81-6 |

Nom du produit |

3,3',5-Triiodo-L-thyronine-13C6 |

Formule moléculaire |

C15H12I3NO4 |

Poids moléculaire |

656.932 |

Nom IUPAC |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |

Clé InChI |

AUYYCJSJGJYCDS-DGAVPSMWSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Synonymes |

O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6; Liothyronine-13C6; T3; L-T3-13C6; 3,3’,5-Triiodothyronine-13C6; T3 (Hormone)-13C6; Tresitope-13C6; Triiodothyronine-13C6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)